Noratropine Noratropine Noratropine is a metabolite of Atropine (A794625).
Brand Name: Vulcanchem
CAS No.: 16839-98-8
VCID: VC0537476
InChI: InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15?
SMILES: C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

Noratropine

CAS No.: 16839-98-8

Cat. No.: VC0537476

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Noratropine - 16839-98-8

Specification

CAS No. 16839-98-8
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
Standard InChI InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15?
Standard InChI Key ATKYNAZQGVYHIB-MCOXGKPRSA-N
Isomeric SMILES C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(CO)C3=CC=CC=C3
SMILES C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3
Canonical SMILES C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Noratropine (C₁₆H₂₁NO₃) is a secondary amine derivative of atropine, with a molecular weight of 275.3428 g/mol . The absence of the N-methyl group alters its electronic configuration, reducing steric hindrance around the nitrogen atom compared to atropine. This structural modification impacts its binding affinity to muscarinic acetylcholine receptors (mAChRs), as demonstrated by computational docking studies .

Key structural features:

  • Tropane backbone: A bicyclic structure comprising a piperidine ring fused to a pyrrolidine ring .

  • Ester linkage: A benzilic acid group connected via an ester bond to the tropane moiety .

  • Hydroxymethyl group: Positioned at the α-carbon of the benzeneacetic acid substituent .

Comparative molecular dynamics simulations reveal that noratropine’s decreased lipophilicity (logP = 1.2 ± 0.3) relative to atropine (logP = 1.8 ± 0.2) enhances its solubility in polar solvents, facilitating purification processes .

Synthetic Methodologies

Electrochemical N-Demethylation

The green synthesis of noratropine via electrochemical oxidation represents a paradigm shift from conventional methods. Using a porous glassy carbon electrode in ethanol/water (70:30 v/v) at 25°C, researchers achieved 92% yield of noratropine from atropine with 99% purity . This single-step process avoids toxic reagents like m-chloroperbenzoic acid (m-CPBA) and minimizes waste generation.

Mechanistic pathway:

  • Two-electron oxidation at the anode generates an iminium intermediate .

  • Nucleophilic attack by water cleaves the N–CH₃ bond, producing noratropine .

  • Cyanide trapping experiments confirmed the iminium intermediate’s existence through LC-MS detection of N-nitrilo-noratropine (m/z = 315.1) .

Comparative Synthesis Routes

Traditional chemical demethylation methods using peroxides or metal catalysts yield noratropine in 65–78% efficiency but require multi-step purification . The electrochemical approach reduces reaction time from 12 hours to 45 minutes while eliminating chromatographic purification needs .

Table 1: Synthesis Efficiency Comparison

MethodYield (%)Purity (%)Time (h)
Electrochemical 92990.75
Chemical (H₂O₂) 789512
Enzymatic 659024

Pharmacological Properties

Receptor Binding Dynamics

Noratropine exhibits non-selective antagonism at mAChR subtypes (M1–M5), with half-maximal inhibitory concentrations (IC₅₀) ranging from 8.3 nM (M3) to 23.7 nM (M2) . This profile contrasts with ipratropium bromide, its quaternary ammonium derivative, which shows 15-fold higher M3 selectivity.

Metabolic Stability

In vitro hepatic microsome assays demonstrate noratropine’s rapid hydrolysis by esterases (t₁/₂ = 12.4 ± 1.2 min), necessitating structural modifications for therapeutic use . Quaternary ammonium derivatives like ipratropium bromide resist enzymatic degradation, achieving plasma t₁/₂ values of 3–4 hours.

Analytical Quantification

HPLC Method Validation

A validated HPLC protocol using a C18 column (250 × 4.6 mm, 5 μm) with UV detection at 210 nm achieves noratropine quantification in eye drops . Mobile phase composition: acetonitrile/phosphate buffer (pH 3.0) (30:70 v/v) at 1.0 mL/min .

Validation parameters:

  • Linearity: 10–500 μg/mL (r² = 0.9998)

  • LOD/LOQ: 0.3 μg/mL and 1.0 μg/mL

  • Recovery: 98.5–101.2% across three concentrations

Stability-Indicating Methods

Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions confirmed method specificity . Noratropine showed greatest susceptibility to alkaline hydrolysis (85% degradation at 24 hours) .

Clinical and Industrial Applications

Precursor to Ipratropium Bromide

Noratropine serves as the primary intermediate in synthesizing ipratropium bromide, a frontline bronchodilator for chronic obstructive pulmonary disease (COPD) . Quaternization of noratropine with methyl bromide in acetone yields ipratropium with 88% efficiency .

Investigational Uses

Preliminary studies suggest noratropine’s potential in managing clozapine-induced sialorrhea, though clinical trials remain ongoing. Its rapid metabolism currently limits direct therapeutic application .

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